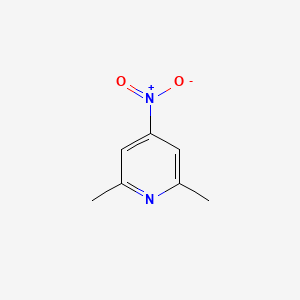

2,6-Dimethyl-4-nitropyridine

説明

Contextualization within Nitropyridine Chemistry

Nitropyridines are a class of pyridine (B92270) derivatives that are instrumental in modern organic and medicinal chemistry. researchgate.netnih.gov The pyridine ring is a significant structural motif in drug design, and nitropyridines serve as readily available precursors for a wide array of heterocyclic systems. researchgate.netnih.gov These systems have demonstrated diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. researchgate.netnih.gov

The strong electron-withdrawing nature of the nitro group in nitropyridines, such as 2,6-Dimethyl-4-nitropyridine, reduces the electron density of the pyridine ring. uniroma2.it This characteristic facilitates reactions with nucleophiles. uniroma2.it The nitro group can also act as a good leaving group, allowing for its replacement by various functional groups. uniroma2.it This reactivity makes nitropyridines versatile intermediates in the synthesis of complex molecules. ontosight.ai

The synthesis of this compound can be achieved through the nitration of 2,6-dimethylpyridine (B142122) (2,6-lutidine). evitachem.com A common method involves using a mixture of concentrated sulfuric acid and potassium nitrate (B79036). evitachem.com An alternative pathway involves the oxidation of 2,6-lutidine to its N-oxide, followed by nitration. ontosight.airsc.org The introduction of the N-oxide group can enhance the nitration process. google.com

Significance of Dimethyl-Substituted Pyridine Derivatives in Modern Chemical Synthesis

Dimethyl-substituted pyridines, often referred to as lutidines, are a class of pyridine compounds modified with two methyl groups. wisdomlib.org These modifications enhance their utility in various chemical processes. wisdomlib.org They are often preferred as catalysts due to their strong basicity, low volatility, and low toxicity. wisdomlib.org

Derivatives of this compound have shown potential in several areas of research. For instance, it has been used in the synthesis of palladium complexes that exhibit anti-tumor properties when tested against various cancer cell lines. evitachem.comnih.gov Specifically, a mononuclear palladium(II) complex, [Pd(dmnp)2Cl2], demonstrated strong cytotoxic activity against human cancer cell lines including adenocarcinoma of the rectum (SW707), breast cancer (T47D), bladder cancer (HCV), and non-small cell lung carcinoma (A549). nih.govresearchgate.net Additionally, derivatives of this compound have shown promising antifungal and antibacterial activities. evitachem.com

Research Gaps and Future Directions for this compound

While this compound is a valuable synthetic intermediate, there are still areas for further exploration. The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives is an ongoing area of interest. mdpi.com This includes the exploration of novel catalytic systems and reaction conditions. organic-chemistry.org

Future research is also likely to focus on expanding the applications of this compound in materials science and coordination chemistry. The unique electronic and structural properties of this compound make it a candidate for the development of new functional materials. Further investigation into the biological activities of its derivatives could also lead to the discovery of new therapeutic agents. nih.gov The synthesis of novel, unsymmetrical derivatives of substituted nitropyridines continues to be an active area of research, aiming to create libraries of compounds for screening in various applications. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLERZURONBJUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401980 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-57-9 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,6 Dimethyl 4 Nitropyridine

Classical Synthetic Routes to 2,6-Dimethyl-4-nitropyridine and its Precursors

Traditional methods for synthesizing this compound often rely on robust, multi-step procedures involving reactive intermediates.

The most common and direct route to this compound involves the nitration of its corresponding N-oxide. Direct nitration of the 2,6-lutidine (2,6-dimethylpyridine) parent heterocycle is generally inefficient and results in low yields due to the deactivation of the ring by the basic nitrogen atom, which becomes protonated under strong acidic conditions. wikipedia.orgresearchgate.net

The synthesis sequence begins with the oxidation of 2,6-lutidine to 2,6-dimethylpyridine (B142122) N-oxide. This is typically achieved using oxidizing agents like peracids. wikipedia.org The N-oxide functionality serves a dual purpose: it prevents N-protonation and activates the 4-position (gamma-position) of the pyridine (B92270) ring towards electrophilic attack.

The subsequent nitration is carried out by treating the 2,6-dimethylpyridine N-oxide with a nitrating agent, classically a mixture of concentrated nitric acid and sulfuric acid. prepchem.com This reaction selectively installs the nitro group at the 4-position. The final step involves the deoxygenation of the N-oxide, which can be accomplished with reducing agents like phosphorus trichloride (B1173362) or zinc dust, to yield the target compound, this compound. wikipedia.org

Table 1: Reagents for the N-Oxide Nitration Route

| Step | Reaction | Typical Reagents | Purpose |

| 1 | N-Oxidation | Peracids (e.g., mCPBA), Hydrogen Peroxide wikipedia.orggoogle.com | Activates the pyridine ring for nitration at the C-4 position. |

| 2 | Nitration | Nitric Acid / Sulfuric Acid prepchem.com | Electrophilic substitution to introduce the nitro group. |

| 3 | Deoxygenation | Phosphorus Trichloride (PCl₃), Zinc Dust wikipedia.org | Removes the N-oxide to yield the final product. |

An alternative synthetic strategy involves the use of halogenated pyridine intermediates. In theory, this compound could be formed via nucleophilic aromatic substitution (SNAr) on a precursor such as 4-chloro-2,6-dimethylpyridine (B1297441). Halogen substituents at the 4-position of a pyridine ring are known to be susceptible to displacement by a range of nucleophiles. iust.ac.ir This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen.

The reaction would involve treating 4-chloro-2,6-dimethylpyridine with a nitrite (B80452) salt (e.g., sodium nitrite). However, this specific route is not as commonly documented in the literature for the synthesis of this particular compound compared to the N-oxide pathway. iust.ac.ir More frequently, halogenated pyridines are used to synthesize other derivatives, or chloro-nitropyridines are synthesized from their corresponding chloro-precursors, but with nitration occurring at a different position (e.g., nitration of 4-chloro-2,6-dimethylpyridine to yield 4-chloro-2,6-dimethyl-3-nitropyridine). evitachem.com

The synthesis of the required intermediate, 4-chloro-2,6-dimethylpyridine, can be achieved from 2,6-dimethyl-4-hydroxypyridine (B130123) using chlorinating agents like phosphorus oxychloride and phosphorus pentachloride. google.com

A versatile, albeit longer, route to substituted pyridines is based on the Hantzsch dihydropyridine (B1217469) synthesis followed by an oxidative aromatization step. This pathway is a cornerstone of pyridine chemistry. researchgate.netdnu.dp.ua

The initial step is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an ammonia (B1221849) source. researchgate.net To synthesize a precursor for this compound, a nitrophenyl-substituted aldehyde like 4-nitrobenzaldehyde (B150856) is used. This reaction produces a diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate intermediate. nih.gov

The crucial second step is the dehydrogenation (aromatization) of the 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine derivative. This oxidation is a key metabolic pathway for dihydropyridine drugs and has been extensively studied with a wide array of oxidizing agents. dnu.dp.uaacs.org During this process, the substituent at the C-4 position may be either retained or eliminated. In the case of a 4-aryl substituent, the group is typically preserved, leading to the formation of a 4-arylpyridine. researchgate.net

Table 2: Common Oxidizing Agents for Aromatization of 1,4-Dihydropyridines

| Oxidizing Agent | Reaction Conditions | Reference(s) |

| Nitric Acid (HNO₃) | 60°C | |

| Metal Nitrates (e.g., Fe(NO₃)₃, Al(NO₃)₃) | Heterogeneous, mild conditions | dnu.dp.uanih.gov |

| Hypervalent Iodine Reagents (e.g., HTIB) | Solvent-free, room temperature | semanticscholar.org |

| Potassium Permanganate (KMnO₄) | One-pot with synthesis, refluxing water | researchgate.net |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Silica-supported, room temperature | researchgate.net |

| Superoxide (electrogenerated) | Electrochemical conditions | prepchem.com |

Synthesis via Halogenated Pyridine Intermediates (e.g., 2,6-Dimethyl-4-chloropyridine)

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary research focuses on developing more sustainable and efficient synthetic methods, minimizing hazardous reagents and improving selectivity through catalysis.

To overcome the harsh conditions and selectivity issues of classical mixed-acid nitration, catalytic methods have been explored. Solid acid catalysts, particularly zeolites, have shown significant promise in the shape-selective nitration of aromatic compounds. researchgate.net Zeolites like H-beta can be used to catalyze vapor-phase nitration, favoring the formation of specific isomers (e.g., para-nitrotoluene) by leveraging the constrained environment within their microporous channels. iitm.ac.inethz.ch This principle can be extended to the nitration of pyridine derivatives to enhance regioselectivity and utilize milder conditions.

Another modern approach involves the use of dinitrogen pentoxide (N₂O₅) in conjunction with a catalyst. For instance, the nitration of 2,6-diacetamidopyridine-1-oxide has been successfully achieved using N₂O₅ in nitromethane, catalyzed by N,N,N'-trimethyl-N'-propanesulfonic acid ammonium hydrogen sulfate, with yields exceeding 90%. nih.gov Such catalytic systems can offer higher efficiency and operate under less corrosive conditions than traditional methods.

Biocatalysis represents an attractive green chemistry alternative to traditional chemical synthesis, offering high selectivity under mild, aqueous conditions. While the biocatalytic synthesis of this compound has not been specifically reported, the field of enzymatic nitration is an active area of research. acs.orgresearchgate.net

Nature has evolved enzymes capable of installing nitro groups onto aromatic rings. A notable example is the cytochrome P450 enzyme TxtE, which catalyzes the nitration of an L-tryptophan indole (B1671886) ring at the C4 position. nih.govnih.gov Researchers are actively engineering such enzymes to broaden their substrate scope and improve their efficiency for synthetic applications. nih.gov

The primary challenges in biocatalytic nitration remain the limited number of known nitrating enzymes and their often narrow substrate specificity. acs.org However, the successful enzymatic halogenation of pyridine derivatives demonstrates that biocatalysts can indeed be developed to functionalize this heterocyclic system. jmb.or.kr Future research in enzyme discovery and protein engineering may lead to novel biocatalysts capable of the direct and selective nitration of 2,6-lutidine or its derivatives, providing a truly sustainable route to this compound.

Catalytic Nitration Methods

Derivatization and Analogues of this compound

The chemical structure of this compound allows for a variety of chemical modifications, leading to the synthesis of diverse analogues. These transformations primarily involve the pyridine nitrogen, the nitro group at the 4-position, and the aromatic ring itself.

Synthesis of N-Oxide Derivatives (e.g., this compound N-oxide)

The synthesis of this compound N-oxide is typically achieved not by the direct oxidation of this compound, but rather through the nitration of a precursor, 2,6-dimethylpyridine N-oxide (also known as 2,6-lutidine N-oxide). This electrophilic substitution reaction is a common method for introducing a nitro group at the 4-position of the pyridine N-oxide ring.

The reaction generally involves treating 2,6-dimethylpyridine N-oxide with a strong nitrating agent. A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is often employed. prepchem.comoc-praktikum.de The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile. Alternatively, a mixture of potassium nitrate and concentrated sulfuric acid can be used as the nitrating system. google.comgoogle.com This method can offer advantages such as shorter reaction times and a more favorable environmental profile by avoiding the generation of large quantities of nitric acid fumes. google.com The reaction temperature is a critical parameter and is carefully controlled, often involving an initial low-temperature addition phase followed by heating to drive the reaction to completion. google.comgoogle.com

Table 1: Synthesis of this compound N-oxide Analogues via Nitration

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethylpyridine-N-oxide | Potassium nitrate, Sulfuric acid | Add dropwise at 0-5°C, then heat at 85-90°C for 1 hour. | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91.1% | google.com |

| 2,3-Dimethylpyridine-N-oxide | Potassium nitrate, Sulfuric acid | Add dropwise at -10 to -5°C, then heat at 80-85°C for 2 hours. | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.9% | google.com |

| Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄ | Add dropwise at ~40°C, then heat at 125-130°C for 3 hours. | 4-Nitropyridine-N-oxide | 42% | oc-praktikum.de |

Introduction of Other Functional Groups at the Pyridine Ring

The this compound scaffold can be modified by introducing various functional groups, often by targeting the highly activated 4-position. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, allowing for its replacement by other moieties. evitachem.com

A notable example is the displacement of the nitro group with a sulfur-based nucleophile. The reaction of this compound with sodium methanethiolate (B1210775) leads to the formation of the corresponding methylthio derivative. evitachem.com This transformation highlights the utility of the nitro group as a good leaving group in this system.

Furthermore, derivatization can be performed on the N-oxide analogue. For instance, heating this compound N-oxide in acetyl chloride results in the formation of 4-chloro-2,6-dimethylpyridine N-oxide. rsc.org This reaction demonstrates a method for introducing a halogen atom at the 4-position, which can serve as a handle for further synthetic transformations.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Sodium methanethiolate | 2,6-Dimethyl-4-(methylthio)pyridine | Nucleophilic Aromatic Substitution | evitachem.com |

| This compound N-oxide | Acetyl chloride | 4-Chloro-2,6-dimethylpyridine N-oxide hydrochloride | Nucleophilic Substitution / Rearrangement | rsc.org |

Formation of Coordination Complexes from this compound as a Ligand

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, enabling it to act as a ligand in the formation of coordination complexes with metal ions. evitachem.com Research has demonstrated its utility in synthesizing palladium(II) complexes. nih.govresearchgate.net

Specifically, two new palladium(II) complexes with this compound (dmnp) have been synthesized and characterized: a mononuclear complex, [Pd(dmnp)₂Cl₂], and a dinuclear complex, [Pd₂(dmnp)₂Cl₄]. nih.gov The mononuclear complex, trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), has been studied in detail using X-ray crystallography. nih.gov

The analysis revealed that the palladium atom is four-coordinated by two pyridine nitrogen atoms from the dmnp ligands and two chlorine atoms in a trans configuration. nih.gov The resulting coordination geometry is square-planar. nih.gov The Pd-N and Pd-Cl bond distances were determined to be 2.033 Å and 2.311 Å, respectively. In the crystal structure, the two pyridine rings are parallel to each other but are significantly twisted out of the PdN₂Cl₂ coordination plane by approximately 88.5 degrees. nih.gov This palladium derivative has been noted for its potential anticancer properties, showing significant activity in studies against several human cancer cell lines. nih.govmdpi.comsemanticscholar.org

Table 3: Palladium(II) Complexes of this compound (dmnp)

| Complex Formula | Name | Metal Center | Geometry | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Pd(dmnp)₂Cl₂] | trans-Dichlorobis(this compound)palladium(II) | Palladium(II) | Square-planar | Pd-N distance: 2.033 Å; Pd-Cl distance: 2.311 Å; Ligands in trans configuration. | nih.gov |

| [Pd₂(dmnp)₂Cl₄] | Di-μ-chloro-bis[chloro(this compound)palladium(II)] (Proposed) | Palladium(II) | Dinuclear | Characterized by spectroscopic and analytical methods. | nih.gov |

Advanced Reactivity and Reaction Mechanisms of 2,6 Dimethyl 4 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring in 2,6-dimethyl-4-nitropyridine is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 4-position. This electronic feature makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can act as a leaving group. evitachem.comsmolecule.com

Mechanistic Investigations of Nitro Group Displacement

The displacement of the nitro group in this compound by a nucleophile is a key reaction. evitachem.com The mechanism is a classic example of nucleophilic aromatic substitution (SNAr). This process generally involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position (C4), which is bonded to the nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻).

The high susceptibility of the 4-position to nucleophilic attack is a direct consequence of the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. smolecule.com Reactions often proceed under relatively mild conditions. For instance, the nitro group can be displaced by methanethiolate (B1210775) ions to produce the corresponding methylthio derivative. evitachem.com

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is predominantly observed at the C4 position. This is because the nitro group at this position strongly activates the site for nucleophilic attack and is a competent leaving group. The nitrogen atom in the pyridine ring and the nitro group work in concert to lower the energy of the lowest unoccupied molecular orbital (LUMO) at the C4 position, making it the most electrophilic site. wuxiapptec.com

The methyl groups at the C2 and C6 positions also play a role. While they can exert some steric hindrance to an incoming nucleophile, their primary influence is often electronic. However, in the context of SNAr at the 4-position, the electronic activation by the nitro group is the dominant controlling factor, ensuring high regioselectivity. In reactions involving substituted pyridines, the regioselectivity can be influenced by the nature of the substituent, the nucleophile, and the solvent. researchgate.net For this compound, however, substitution is overwhelmingly directed to the 4-position. Stereoselectivity is not typically a factor in these substitution reactions unless a chiral nucleophile or a chiral center is introduced, which is not inherent to the substrate itself.

Electrophilic Reactions on the Pyridine Ring System

Electrophilic aromatic substitution on the pyridine ring is generally difficult compared to benzene. The ring nitrogen atom is electron-withdrawing and can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring towards electrophilic attack. researchgate.net In this compound, the presence of an additional, powerful electron-withdrawing nitro group makes the ring even more electron-deficient and thus highly resistant to electrophilic substitution. evitachem.com While some sources suggest the compound is susceptible to further electrophilic substitution, these reactions are generally unfavorable and would require very harsh conditions. evitachem.com

Reduction Chemistry of the Nitro Group and its Synthetic Utility

The nitro group of this compound can be readily reduced to an amino group (-NH2), yielding 4-amino-2,6-dimethylpyridine. This transformation is of significant synthetic utility, as the resulting aminopyridine is a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity. evitachem.come-bookshelf.de

The reduction can be achieved using various standard reducing agents. The electrochemical reduction of similar compounds, such as 4-nitropyridine (B72724), has been studied in detail and proceeds in multiple steps. researchgate.net The process typically involves a two-electron reduction to a dihydroxylamine, which then dehydrates to a nitroso intermediate. The nitroso compound is subsequently reduced to a hydroxylamine, and further reduction yields the final amine. researchgate.net This multi-step pathway is characteristic of the reduction of aromatic nitro compounds. researchgate.net The resulting 4-amino-2,6-dimethylpyridine serves as a building block for pharmaceuticals and other functional materials. evitachem.comnih.gov

Coordination Chemistry of this compound

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. evitachem.comsolubilityofthings.com The coordination typically occurs through the lone pair of electrons on the pyridine nitrogen atom.

Ligand Properties and Metal Ion Interactions

Detailed studies have been conducted on the coordination of this compound (abbreviated as dmnp) with palladium(II). nih.gov It has been shown to form both mononuclear, [Pd(dmnp)₂Cl₂], and dinuclear, [Pd₂(dmnp)₂Cl₄], complexes. nih.gov

X-ray crystallographic analysis of the mononuclear complex, trans-dichlorobis(this compound)palladium(II), reveals specific structural details:

The palladium atom has a square-planar coordination geometry. nih.gov

It is coordinated by two pyridine nitrogen atoms from the dmnp ligands and two chlorine atoms in a trans configuration. nih.gov

The Pd-N bond distance is 2.033(2) Å, and the Pd-Cl bond distance is 2.311(1) Å. nih.gov

The two pyridine rings are oriented nearly perpendicular to the PdN₂Cl₂ coordination plane. nih.gov

These metal complexes themselves can exhibit interesting properties; for example, the [Pd(dmnp)₂Cl₂] complex has shown cytotoxic activity against several human cancer cell lines in vitro. nih.gov

Data Tables

Crystallographic Data for trans-[Pd(dmnp)₂Cl₂]

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₆Cl₂N₄O₄Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.544(2) |

| b (Å) | 14.509(3) |

| c (Å) | 8.032(2) |

| **β (°) ** | 90.32(3) |

| Coordination Geometry | Square-planar |

| Pd-N distance (Å) | 2.033(2) |

| Pd-Cl distance (Å) | 2.311(1) |

Data sourced from a 2004 study on palladium(II) complexes. nih.gov

Structural Characterization of Metal Complexes (e.g., Palladium(II) and Copper(II) Complexes)

The coordination chemistry of this compound (dmnp) with transition metals has been a subject of interest, with a particular focus on the structural elucidation of its complexes. X-ray crystallography has been a pivotal technique in determining the precise three-dimensional arrangements of these molecules.

Palladium(II) Complexes:

Research has described the synthesis and characterization of both mononuclear and dinuclear palladium(II) complexes with this compound. nih.gov The mononuclear complex, trans-dichlorobis(this compound)palladium(II) ([Pd(dmnp)₂Cl₂]), has been structurally characterized in detail. nih.gov

In the crystal structure of [Pd(dmnp)₂Cl₂], the palladium atom is situated at an inversion center and exhibits a four-coordinate, square-planar geometry. nih.gov It is coordinated by two nitrogen atoms from the pyridine rings of the dmnp ligands and two chlorine atoms, all in a trans configuration. nih.gov The two pyridine rings are oriented parallel to each other but are significantly twisted out of the PdN₂Cl₂ coordination plane by approximately 88.5 degrees. nih.gov

Interactive Data Table: Selected Bond Lengths and Angles for [Pd(dmnp)₂Cl₂]

| Parameter | Value |

| Pd-N distance (Å) | 2.033(2) |

| Pd-Cl distance (Å) | 2.311(1) |

| N-Pd-Cl angle (°) | 90 (idealized) |

| Pyridine twist angle (°) | ~88.5 |

Source: nih.gov

Copper(II) Complexes:

The coordination of this compound with copper(II) has also been investigated, often in the context of creating complexes with potential biological activity. While specific structural data for a simple copper(II)-dmnp complex is not as readily available in the provided search results, the general principles of copper(II) coordination with similar pyridine-based ligands can be inferred.

Copper(II) complexes with substituted pyridine ligands frequently exhibit distorted octahedral or square planar geometries. rsc.orgmdpi.com For instance, studies on copper(II) complexes with other nitropyridine derivatives have shown the formation of various coordination geometries depending on the other ligands present in the coordination sphere. nih.gov In many cases, the pyridine ligand coordinates to the copper(II) center through its nitrogen atom. The presence of bulky methyl groups at the 2 and 6 positions in dmnp can be expected to exert significant steric influence on the coordination geometry and the number of dmnp ligands that can bind to a single copper center.

Influence of Substituents on Coordination Behavior

The coordination behavior of pyridine-based ligands is significantly influenced by the electronic and steric effects of substituents on the pyridine ring. In this compound, both the nitro group and the two methyl groups play crucial roles in modulating its properties as a ligand.

Electronic Effects: The nitro group at the 4-position is a strong electron-withdrawing group. This electronic effect decreases the electron density on the pyridine ring and, consequently, reduces the basicity of the pyridine nitrogen atom. A lower basicity generally leads to a weaker coordination bond with a metal ion compared to unsubstituted or electron-donating group-substituted pyridines. Computational studies on related 4-nitropyridine N-oxides have shown that electron-withdrawing substituents, like the nitro group, increase the electron affinity of the molecule. researchgate.net

The interplay of these electronic and steric effects determines the stability, structure, and reactivity of the metal complexes formed with this compound. The electron-withdrawing nature of the nitro group might be expected to weaken the metal-ligand bond, while the steric hindrance from the methyl groups can impose significant geometric constraints.

Photochemical and Electrochemical Reactivity

The presence of the nitro group in this compound imparts distinct photochemical and electrochemical properties to the molecule.

Photochemical Reactivity:

While specific photochemical studies on this compound were not detailed in the provided search results, research on related methyl derivatives of 4-nitropyridine N-oxide suggests that these compounds can be susceptible to photochemical reactions. osi.lv The electronic transitions in these molecules, particularly those involving the nitro and N-oxide groups, are key to their photochemical behavior. The intramolecular charge transfer character of certain electronic transitions can be influenced by methyl group substitution, which in turn can affect their photochemical reactivity. osi.lv

Electrochemical Reactivity:

The electrochemical reduction of nitroaromatic compounds is a well-studied area. The electrochemical behavior of 4-nitropyridine and its N-oxide has been examined, providing insights into the likely reduction pathway for this compound. researchgate.net The reduction of 4-nitropyridine in aqueous media typically proceeds in multiple steps. researchgate.net The initial step is a two-electron reduction of the nitro group to a dihydroxylamine, which then dehydrates to form a nitroso intermediate. This nitroso compound is subsequently reduced in another two-electron step to a hydroxylamine. researchgate.net

The presence of methyl and nitro substituents on the pyridine ring will influence the reduction potential. The electron-withdrawing nitro group facilitates reduction, while the electron-donating methyl groups may make the reduction slightly more difficult compared to unsubstituted 4-nitropyridine. The specific half-wave or peak potentials would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material.

Interactive Data Table: Generalized Electrochemical Reduction Steps of 4-Nitropyridine Derivatives

| Step | Reactant | Product | Number of Electrons |

| 1 | Nitro Compound | Dihydroxylamine | 2e⁻ |

| 2 | Dihydroxylamine | Nitroso Compound | - |

| 3 | Nitroso Compound | Hydroxylamine | 2e⁻ |

Source: Adapted from researchgate.net

Computational and Theoretical Studies on 2,6 Dimethyl 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, detailed published studies employing methods like Density Functional Theory (DFT) for 2,6-dimethyl-4-nitropyridine are not as widely available as for its N-oxide counterpart. The following sections outline the types of analyses that are typically performed in such studies.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. For this compound, a DFT calculation would typically be performed to determine key structural parameters. While specific computational data is not readily found in the literature, experimental data from X-ray crystallography confirms that the molecule possesses a planar pyridine (B92270) ring, with the nitro group and methyl carbons being coplanar with the ring. nih.gov

A theoretical study would provide optimized bond lengths and angles, which could then be compared with experimental findings to validate the computational model.

Table 1: Representative Theoretical Molecular Geometry Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 | C-N-C (ring) | 117.0 |

| C-N (ring) | 1.34 | C-C-N (ring) | 123.5 |

| C-N (nitro) | 1.48 | O-N-O | 124.0 |

| N-O | 1.22 | C-C-H | 120.0 |

Note: This table is illustrative of typical data obtained from DFT calculations and does not represent published data for this compound.

Vibrational Frequency Analysis (IR and Raman Spectroscopy Simulations)

Theoretical vibrational analysis, through calculations of infrared (IR) and Raman spectra, helps in the assignment of experimental spectral bands to specific molecular vibrations. Such simulations for this compound would allow for a detailed understanding of its vibrational modes, including the stretching and bending of the pyridine ring, the nitro group, and the methyl groups. Although comprehensive computational vibrational analyses for this specific molecule are not extensively published, such studies are crucial for confirming its structural characterization.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability. A smaller gap generally implies higher reactivity. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies. For this compound, this would primarily involve the rotation around the C-N bond connecting the nitro group to the pyridine ring and the rotation of the methyl groups. A potential energy surface (PES) scan would identify the most stable conformation (the global minimum) and any rotational barriers. Given the planarity of the core structure observed in the solid state, it is expected that the planar conformation is energetically favorable. nih.gov

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound has been determined by X-ray diffraction, providing definitive information on its solid-state conformation and intermolecular interactions. nih.gov The crystals are monoclinic and belong to the space group P21/c. nih.gov

In the crystal lattice, the molecules are organized into dimers through C-H···O hydrogen bonds. nih.gov These interactions link the molecules into pairs around a center of symmetry. These dimeric units are then held together by van der Waals forces. nih.gov The nitro groups and the methyl carbons are observed to be coplanar with the pyridine ring, confirming a planar molecular geometry in the solid state. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.075(4) |

| b (Å) | 5.419(1) |

| c (Å) | 15.045(3) |

| β (°) | 108.15(3) |

| Molecules per unit cell (Z) | 2 (crystallographically independent) |

Source: Kuduk-Jaworska, J., et al. (2004). Journal of Inorganic Biochemistry. nih.gov

Hydrogen Bonding Networks (C-H...O interactions)

In the solid state, the crystal structure of this compound is significantly influenced by weak hydrogen bonds. nih.gov X-ray diffraction studies have revealed the presence of specific intermolecular C-H···O interactions. nih.gov In the crystal lattice, molecules of this compound arrange themselves into pairs, forming dimers that are stabilized by these hydrogen bonds. nih.gov

Van der Waals Interactions in Crystal Structures

Computational techniques such as Hirshfeld surface analysis and the Noncovalent Interaction (NCI) index are employed to visualize and quantify these weak forces. acs.org Hirshfeld analysis maps the regions of space where intermolecular contacts occur, highlighting the nature and relative importance of different interactions, including van der Waals contacts. The analysis of the crystal structure of this compound indicates that after the initial formation of hydrogen-bonded pairs, these dimers are linked through these weaker, non-directional contacts. nih.gov The planarity of the pyridine ring and its substituents influences the efficiency of molecular packing, which maximizes the stabilizing van der Waals forces. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound can be significantly influenced by its solvent environment. Computational chemistry simulates these effects using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used theoretical approaches. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Studies on similar nitropyridine derivatives demonstrate that solvent polarity can alter the electronic structure, dipole moment, and spectroscopic properties of the solute. acs.org For instance, the energy of the frontier molecular orbitals (HOMO and LUMO) can be stabilized or destabilized depending on the solvent, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.net The presence of methyl groups and a nitro group in this compound influences its solubility in various organic solvents, a key factor for its application in chemical synthesis. evitachem.com Theoretical calculations can predict these solvation effects, providing a deeper understanding of the molecule's behavior in solution. researchgate.net

Prediction of Spectroscopic Data (NMR, UV-Vis)

Computational methods are extensively used to predict and interpret the spectroscopic data of molecules like this compound, often showing excellent agreement with experimental results. researchgate.netschrodinger.com

NMR Spectroscopy: Density Functional Theory (DFT) calculations are a standard tool for predicting the ¹H and ¹³C NMR chemical shifts. nih.govchempap.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. schrodinger.com These predictions are valuable for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the methyl and nitro substituents. For example, the ipso-carbon attached to the nitro group is expected to show a significant downfield shift due to the group's paramagnetic effect. chempap.org

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is determined by electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the primary computational method for predicting UV-Vis spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. researchgate.net The calculations typically focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often localized on the π-system of the nitropyridine ring. researchgate.netnih.gov

The table below illustrates the type of data generated from computational spectroscopic predictions for a molecule like this compound, based on methodologies applied to it and related compounds. nih.govresearchgate.netchempap.org

| Parameter | Computational Method | Predicted Information | Relevance |

| ¹H Chemical Shift (δ, ppm) | DFT (e.g., B3LYP/6-311G(d,p)) | Chemical shifts for aromatic and methyl protons. | Aids in the structural elucidation and assignment of experimental ¹H NMR spectra. nih.govchempap.org |

| ¹³C Chemical Shift (δ, ppm) | DFT (e.g., B3LYP/6-311G(d,p)) | Chemical shifts for all carbon atoms in the molecule. | Provides detailed information on the carbon skeleton and electronic effects of substituents. nih.govchempap.org |

| Absorption Maxima (λmax, nm) | TD-DFT | Wavelengths of maximum absorption in the UV-Vis spectrum. | Correlates electronic structure (e.g., HOMO-LUMO gap) with observed color and electronic properties. researchgate.net |

| Vibrational Frequencies (cm⁻¹) | DFT | Frequencies of IR and Raman active vibrational modes. | Helps in the assignment of experimental vibrational spectra to specific molecular motions. researchgate.net |

These predictive studies are crucial for confirming molecular structures, understanding electronic properties, and guiding the synthesis of new derivatives with tailored characteristics. evitachem.comschrodinger.com

Applications of 2,6 Dimethyl 4 Nitropyridine and Its Derivatives in Advanced Fields

Materials Science Applications

The distinct electronic and structural properties of 2,6-dimethyl-4-nitropyridine and its derivatives make them valuable in the development of new materials with specialized functions.

Non-Linear Optical (NLO) Materials

Organic materials with significant second-order optical nonlinearities are of great interest for applications in optical frequency conversion and high-speed information processing. mdpi.com Compounds with extended π-electron systems, often incorporating donor and acceptor groups, are known to exhibit high nonlinearities. optica.org Nitropyridine derivatives, such as N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA), have shown promise as NLO materials. optica.org The powdered form of NPPA demonstrated a second-harmonic generation efficiency 130 times that of urea. optica.org Theoretical studies on simple twisted molecular π-chromophores suggest that structural control can significantly modulate molecular nonlinear optical properties, potentially leading to materials with exceptionally large responses. acs.org

Applications in Metal Bonding and Intermolecular Interactions

Theoretical studies on this compound N-oxide have indicated its potential for metallic bonding and intermolecular interactions. researchgate.netresearchgate.netresearchgate.net These investigations, utilizing density functional theory, have shown a non-uniform distribution of charges on the various atoms within the molecule. researchgate.netresearchgate.net This polar behavior suggests that the compound can engage in significant intermolecular forces, a key characteristic for the design of novel materials and for understanding self-assembly processes in crystal engineering. researchgate.netmdpi.com The study of intermolecular interactions, such as halogen and hydrogen bonds in conjunction with π-hole interactions in nitropyridine-1-oxides, provides insight into molecular recognition and the creation of supramolecular structures. mdpi.com

Biomedical and Pharmacological Research

In the biomedical and pharmacological sectors, this compound and its derivatives serve as crucial building blocks for bioactive molecules and have demonstrated potential therapeutic activities.

Role as Precursors in Bioactive Molecule Synthesis

Nitropyridines, including this compound, are valuable precursors for the synthesis of a diverse array of bioactive molecules. mdpi.comnih.gov The nitro group facilitates reactions with nucleophilic reagents and can be transformed into other nitrogen-containing functional groups, which is instrumental in constructing complex heterocyclic systems. mdpi.com These systems are scaffolds for compounds with a wide range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov For instance, derivatives of this compound have shown potential as antifungal and antibacterial agents. evitachem.com

Antitumor and Antiproliferative Activities of Complexes and Derivatives

Palladium(II) complexes incorporating this compound have exhibited significant antiproliferative effects against various cancer cell lines. nih.gov Research has shown that these complexes can be more active than the widely used anticancer drug cisplatin (B142131) in certain breast cancer cell lines. nih.gov The cytotoxic activity of palladium complexes with pyridine (B92270) derivatives has been observed against adenocarcinoma of the rectum, breast cancer, bladder cancer, and non-small cell lung carcinoma. nih.gov The mechanism of action for these metal complexes often involves binding to biological targets like DNA and proteins, leading to apoptosis, or programmed cell death. researchgate.net

Table 1: Antiproliferative Activity of a Palladium Derivative with this compound (dmnp)

| Cell Line | Cancer Type | Activity relative to Cisplatin |

|---|---|---|

| SW707 | Adenocarcinoma of the rectum | Strong antiproliferative effect nih.gov |

| T47D | Breast cancer | Significantly greater activity nih.govnih.gov |

| HCV | Bladder cancer | Strong antiproliferative effect nih.gov |

| A549 | Non-small cell lung carcinoma | Strong antiproliferative effect nih.gov |

Potential in Cancer Radiotherapy (e.g., Hypoxic Cell Radiosensitizers)

Hypoxic cells, which are deficient in oxygen, are a common feature of solid tumors and are known to be resistant to radiotherapy. researchgate.netnih.govnih.gov Radiosensitizers are compounds that can increase the susceptibility of these resistant cells to radiation treatment. nih.gov Nitroheterocyclic compounds are investigated for this purpose due to their electrophilic properties. researchgate.net While direct studies on this compound as a radiosensitizer are limited, the broader class of nitropyridine N-oxides has been evaluated. researchgate.net The introduction of an N-oxide group to this compound was found to decrease its partition coefficient, a property relevant to its potential efficacy and toxicity as a radiosensitizer. researchgate.net The principle behind such radiosensitizers is that under hypoxic conditions, they can be reduced to form radicals that induce DNA damage, thereby enhancing the effects of radiation. nih.gov

Antimicrobial and Antifungal Activity

Derivatives of this compound have emerged as compounds of interest for their potential biological activities, including promising antimicrobial and antifungal properties. evitachem.com The broader class of nitropyridine-containing compounds has been shown to exhibit activity against a range of microbes. mdpi.com For instance, certain nitropyridine-containing complexes have demonstrated antimicrobial efficacy against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans. mdpi.com

Research into novel pyridine derivatives has yielded compounds with significant, quantifiable antifungal and antibacterial effects. A study on pyridine derivatives incorporating an imidazo[2,1-b] evitachem.comnih.govthermofisher.comthiadiazole moiety revealed noteworthy activity. nih.gov Specifically, compounds within this series demonstrated antifungal activity against the fungal strain ATCC 9763. The activity of two derivatives, compounds 17a and 17d , was found to be equivalent to that of the widely used antifungal drug fluconazole, both exhibiting a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov In addition to their antifungal capabilities, these compounds also showed potent antibacterial action. nih.gov

The following table details the antifungal activity of these specific pyridine derivatives against a standard fungal strain.

| Compound | Target Fungus | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

| 17a | ATCC 9763 | 8 | Fluconazole | 8 |

| 17d | ATCC 9763 | 8 | Fluconazole | 8 |

| Data sourced from a study on pyridine derivatives containing an imidazo[2,1-b] evitachem.comnih.govthermofisher.comthiadiazole moiety. nih.gov |

These findings underscore the potential of developing pyridine-based compounds as effective antimicrobial and antifungal agents. nih.gov

Catalysis

As Ligands in Catalytic Systems

The molecular structure of this compound makes it suitable for use as a ligand in coordination chemistry and catalytic systems. evitachem.com Theoretical studies confirm that the compound is well-suited to form metallic bonds and engage in intermolecular interactions. researchgate.net Its utility as a ligand has been demonstrated in the synthesis of palladium(II) complexes. nih.gov

A notable example involves the reaction of this compound (abbreviated as dmnp) with palladium(II) chloride to form new complexes. This synthesis yields a mononuclear complex, [Pd(dmnp)₂Cl₂], and a dinuclear complex, [Pd₂(dmnp)₂Cl₄]. nih.gov X-ray crystallography studies of the mononuclear complex revealed a trans-square-planar coordination geometry. In this arrangement, the central palladium atom is coordinated by two nitrogen atoms from the pyridine rings of the dmnp ligands and by two chlorine atoms, positioned opposite to each other. nih.gov The Pd-N and Pd-Cl bond distances were determined to be 2.033(2) Å and 2.311(1) Å, respectively. nih.gov This work provides a clear example of this compound functioning as a coordinating ligand in a metallic complex, a fundamental application in the field of catalysis. nih.gov

Environmental and Ecological Considerations

Environmental Fate and Degradation Studies

The environmental fate of pyridine and its derivatives is influenced by both biotic and abiotic processes. researchgate.net Generally, the pyridine ring is biodegradable in soil, with numerous bacterial strains capable of using it as a source of carbon and nitrogen. researchgate.net However, the biodegradability is significantly altered by the nature and position of substituents on the ring. researchgate.net

Specific data on the environmental fate of alkyl-substituted pyridines, such as this compound, is limited. researchgate.net Information from safety data sheets for related compounds provides some insight. A derivative, 3,5-dimethyl-4-nitropyridine-2-methanol, is noted as being insoluble in water and is not expected to be mobile in the environment due to its low water solubility. thermofisher.com The same source indicates that it contains no substances known to be non-degradable in wastewater treatment plants. thermofisher.com Another derivative, 4-chloro-2,6-dimethyl-3-nitropyridine, is not considered to be persistent, bioaccumulative, or toxic (PBT). The degradation of pyridines in the environment can proceed through novel mechanisms, which may involve initial reductive steps. researchgate.net

Analytical Methodologies for 2,6 Dimethyl 4 Nitropyridine Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 2,6-dimethyl-4-nitropyridine. Techniques such as NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy each offer unique insights into the compound's atomic and electronic framework. A comprehensive study involving the synthesis and characterization of palladium(II) complexes with this compound utilized several of these methods to confirm the ligand's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the symmetrical nature of the molecule results in two primary signals. The protons on the pyridine (B92270) ring (at the C-3 and C-5 positions) are chemically equivalent and typically appear as a singlet in the aromatic region. The six protons of the two methyl groups (at C-2 and C-6) are also equivalent and produce a distinct singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, four distinct signals are expected: one for the two equivalent methyl carbons (C-2 and C-6), one for the two equivalent ring carbons attached to hydrogen (C-3 and C-5), one for the carbon atom bearing the nitro group (C-4), and one for the carbons of the methyl groups.

The structural characterization of this compound has been confirmed through both ¹H and ¹³C NMR spectral studies. nih.govresearchgate.net

Table 1: NMR Spectral Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm | Signal Multiplicity |

|---|---|---|---|

| ¹H | C3-H, C5-H | Aromatic region (~8.0-8.5) | Singlet (s) |

| ¹H | C2-CH₃, C6-CH₃ | Aliphatic region (~2.5-3.0) | Singlet (s) |

| ¹³C | C2, C6 | ~155-160 | - |

| ¹³C | C4 | ~150-155 | - |

| ¹³C | C3, C5 | ~115-120 | - |

Note: Expected chemical shift values are based on typical ranges for similar pyridine derivatives and are for illustrative purposes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The key characteristic absorption bands are associated with the nitro group (NO₂) and the aromatic pyridine ring.

The most prominent peaks in the IR spectrum include:

Asymmetric and Symmetric NO₂ Stretching: Aromatic nitro compounds display strong, characteristic absorption bands for the stretching vibrations of the NO₂ group. The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ range, while the symmetric stretch is found between 1370–1320 cm⁻¹.

C=N and C=C Ring Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) appear in the 1600–1400 cm⁻¹ region.

C-H Stretching: The stretching of the C-H bonds of the methyl groups and the aromatic ring occurs just above and below 3000 cm⁻¹, respectively.

The characterization of this compound has been substantiated through IR spectral analysis. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1570 - 1520 | Strong |

| C=N/C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

Note: Wavenumber ranges are based on established correlations for aromatic nitro compounds.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₈N₂O₂. nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The exact mass is 152.0586 g/mol , while the nominal molecular weight is 152.15 g/mol . nih.gov

Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of nitro-group-related fragments. Common fragmentation pathways include the loss of NO₂ (M-46), NO (M-30), and O (M-16).

This technique was utilized in the characterization of the compound and its metal complexes. nih.govresearchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂ | nih.gov |

| Molecular Weight (Nominal) | 152.15 g/mol | nih.gov |

| Exact Mass | 152.058577502 Da | nih.gov |

UV-Visible spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions. The presence of the nitro group, a strong chromophore, conjugated with the pyridine ring system, results in absorption in the UV region. While specific data for this compound is not widely published, related compounds such as this compound N-oxide show a strong absorption maximum (λmax) around 350 nm. researchgate.net It is expected that this compound will have a characteristic absorption band in the long-wavelength UV region.

Mass Spectrometry (MS, LC-MS)

Chromatographic Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for monitoring its synthesis. evitachem.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical method for analyzing pyridine derivatives involves reverse-phase chromatography. sielc.comresearchgate.net

Stationary Phase: An octadecyl-functionalized silica (B1680970) (C18 or ODS) column is commonly used. researchgate.netnih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is typically employed, often in a gradient elution mode to ensure good separation. nih.gov

Detection: A UV detector is used for monitoring the eluting compounds, with the detection wavelength set near the absorption maximum of the analyte.

Chromatographic analyses were part of the characterization process for this compound. nih.gov

Table 4: General HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |

| Detection | UV Spectrophotometry (e.g., at 238 nm or λmax) |

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, yielding precise bond lengths, bond angles, and information about the crystal packing. The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov In the unit cell, there are two crystallographically independent molecules. The molecular geometry is such that the nitro group and the carbon atoms of the methyl groups are coplanar with the pyridine ring. The crystal packing is stabilized by C-H···O hydrogen bonds, which link the molecules into pairs. nih.gov

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Deposition Number | 227123 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.075(4) |

| b (Å) | 5.419(1) |

| c (Å) | 15.045(3) |

| β (°) | 108.15(3) |

Source: nih.gov

Electrochemical Methods (Cyclic Voltammetry)

The characterization of this compound can be effectively carried out using electrochemical techniques, particularly cyclic voltammetry (CV). This method provides valuable insights into the redox properties of the molecule, primarily focusing on the reduction of the nitro group, which is the most electroactive site under typical experimental conditions.

Research into the electrochemical behavior of nitropyridine derivatives reveals that the reduction of the nitro group is a complex, multi-step process. For the parent compound, 4-nitropyridine (B72724), the electrochemical reduction in an aqueous medium generally proceeds in three main stages. researchgate.net The first is a two-electron (2e⁻) reduction of the nitro compound to a dihydroxylamine. This is followed by a dehydration step to form the corresponding nitroso compound, which is then further reduced in a two-electron (2e⁻) process to the hydroxylamine. researchgate.net

For this compound, studies using cyclic voltammetry have shown that the electrode reduction process is characteristically irreversible and exhibits a strong dependence on the pH of the electrolytic solution. researchgate.net The irreversibility suggests that the initial reduction product is not stable and likely undergoes rapid follow-up chemical reactions, consistent with the general mechanism observed for other nitropyridines. researchgate.netresearchgate.net

The presence of two electron-donating methyl groups at the 2 and 6 positions of the pyridine ring influences the electronic environment of the molecule. These groups increase the electron density on the aromatic ring, which in turn makes the reduction of the nitro group more difficult compared to the unsubstituted 4-nitropyridine. Consequently, the reduction potential for this compound is expected to be more negative than that of its parent compound.

Detailed research findings from a study on the electrophilic properties of various nitroheterocyclic compounds provide specific data for this compound. The electrochemical parameters were determined using cyclic voltammetry with a hanging mercury drop electrode (HMDE). researchgate.net

Table 1: Cyclic Voltammetry Data for this compound

| Compound | Method | Working Electrode | pH | Reduction Potential (V) | Nature of Process |

| This compound | Cyclic Voltammetry | HMDE | 6.665 | -0.491 | Irreversible |

Data sourced from a study on the electrophilic properties of nitroheterocyclic compounds. researchgate.net

Q & A

Q. What are the established synthetic methodologies for preparing 2,6-dimethyl-4-nitropyridine, and how can reaction conditions be optimized?

A practical approach involves nitration of 2,6-dimethylpyridine using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield. Optimization may include adjusting stoichiometry, reaction time, and temperature gradients to enhance regioselectivity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : The methyl groups at positions 2 and 6 appear as singlets (δ ~2.5 ppm), while the nitro group deshields the pyridine ring protons (δ ~8.5–9.0 ppm).

- IR : Strong absorption bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group’s asymmetric and symmetric stretching .

- Mass Spectrometry : The molecular ion peak at m/z 152 (C₇H₈N₂O₂⁺) validates the molecular formula. Cross-referencing with computational vibrational assignments improves interpretation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective in predicting the molecular geometry and vibrational spectra of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level accurately optimizes bond lengths, angles, and vibrational frequencies for this compound N-oxide, showing <2% deviation from experimental data . Normal coordinate analysis and scaled force fields refine theoretical spectra, while atomic charge distributions (via Mulliken or NBO analysis) reveal electron-withdrawing effects of the nitro group. Thermodynamic properties (ΔG, ΔH) can be derived for reaction feasibility studies .

Q. How does the substitution pattern (e.g., nitro group position) impact the reactivity and spectral properties of 2,6-dimethylpyridine derivatives compared to analogs like 2,6-dimethyl-3-nitropyridin-4-ol?

The nitro group at position 4 in this compound enhances resonance stabilization, reducing electrophilic substitution reactivity compared to 3-nitro isomers. Comparative IR studies show shifts in nitro group stretching frequencies due to hydrogen bonding in hydroxyl-containing analogs (e.g., 2,6-dimethyl-3-nitropyridin-4-ol) . Computational electrostatic potential maps further differentiate charge distribution and nucleophilic attack sites .

Q. What methodologies resolve contradictions between experimental and theoretical spectral data for this compound?

Discrepancies in vibrational assignments may arise from anharmonicity or solvent effects. To address this:

- Apply scaling factors (e.g., 0.961–0.983 for B3LYP/6-311G(d,p)) to theoretical frequencies .

- Use isotopic substitution experiments or matrix-isolation IR to isolate specific vibrational modes.

- Validate via hybrid methods like QM/MM (quantum mechanics/molecular mechanics) for solvent-phase simulations .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

- DFT Protocols : Use Gaussian or ORCA software with implicit solvent models (e.g., PCM) for solution-phase accuracy .

- Comparative Studies : Leverage X-ray crystallography data (if available) to benchmark computational geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。